molecular formula C18H18Cl2N2O4S B12219164 N-(2,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide

N-(2,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide

Cat. No.: B12219164
M. Wt: 429.3 g/mol
InChI Key: KLQRRPYLNZSLCO-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide is a complex organic compound characterized by the presence of dichlorophenyl and methoxyphenyl groups attached to a prolinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide typically involves the reaction of 2,4-dichloroaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then reacted with proline to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide is unique due to its specific combination of dichlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18Cl2N2O4S

Molecular Weight

429.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C18H18Cl2N2O4S/c1-26-13-5-7-14(8-6-13)27(24,25)22-10-2-3-17(22)18(23)21-16-9-4-12(19)11-15(16)20/h4-9,11,17H,2-3,10H2,1H3,(H,21,23)

InChI Key

KLQRRPYLNZSLCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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